molecular formula C12H18N2O2 B2762746 N-(12-Hydroxyiminodispiro[4.1.47.15]dodecan-6-ylidene)hydroxylamine CAS No. 2260936-76-1

N-(12-Hydroxyiminodispiro[4.1.47.15]dodecan-6-ylidene)hydroxylamine

Cat. No.: B2762746
CAS No.: 2260936-76-1
M. Wt: 222.288
InChI Key: UKQFKQHNHSUKJQ-ZKLMZBBOSA-N
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Description

N-(12-Hydroxyiminodispiro[414715]dodecan-6-ylidene)hydroxylamine is a complex organic compound characterized by its unique dispiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(12-Hydroxyiminodispiro[4.1.47.15]dodecan-6-ylidene)hydroxylamine typically involves multi-step organic reactions. The process begins with the preparation of the dispiro intermediate, followed by the introduction of the hydroxyimino group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(12-Hydroxyiminodispiro[4.1.47.15]dodecan-6-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including pH, temperature, and solvent choice, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions result in various functionalized derivatives of the original compound.

Scientific Research Applications

N-(12-Hydroxyiminodispiro[4.1.47.15]dodecan-6-ylidene)hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(12-Hydroxyiminodispiro[4.1.47.15]dodecan-6-ylidene)hydroxylamine involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dispiro derivatives and hydroxyimino-containing molecules. Examples are:

  • N-(12-Hydroxyiminodispiro[4.1.47.15]dodecan-6-ylidene)amine
  • N-(12-Hydroxyiminodispiro[4.1.47.15]dodecan-6-ylidene)thiol

Uniqueness

What sets N-(12-Hydroxyiminodispiro[4.1.47.15]dodecan-6-ylidene)hydroxylamine apart is its specific dispiro structure combined with the hydroxyimino functional group. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-(12-hydroxyiminodispiro[4.1.47.15]dodecan-6-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c15-13-9-11(5-1-2-6-11)10(14-16)12(9)7-3-4-8-12/h15-16H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQFKQHNHSUKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=NO)C3(C2=NO)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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